molecular formula C9H16O2 B14652314 2(3H)-Furanone, dihydro-3-pentyl- CAS No. 51849-71-9

2(3H)-Furanone, dihydro-3-pentyl-

Katalognummer: B14652314
CAS-Nummer: 51849-71-9
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: ZWYZHNNHSZXTTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound belongs to the class of furanones, which are known for their diverse chemical properties and applications in various fields.

Vorbereitungsmethoden

The synthesis of 2(3H)-Furanone, dihydro-3-pentyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

2(3H)-Furanone, dihydro-3-pentyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Wissenschaftliche Forschungsanwendungen

2(3H)-Furanone, dihydro-3-pentyl- has several scientific research applications:

Wirkmechanismus

The mechanism by which 2(3H)-Furanone, dihydro-3-pentyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

2(3H)-Furanone, dihydro-3-pentyl- can be compared with other similar compounds such as:

    4,5-Dihydro-3-methyl-2(3H)-furanone: Similar structure but with a methyl group instead of a pentyl group.

    4,5-Dihydro-3-ethyl-2(3H)-furanone: Similar structure but with an ethyl group instead of a pentyl group.

Eigenschaften

CAS-Nummer

51849-71-9

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

3-pentyloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-11-9(8)10/h8H,2-7H2,1H3

InChI-Schlüssel

ZWYZHNNHSZXTTG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCOC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.